2-(2,5-dioxopyrrolidin-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (101 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
Strong absorptions at 1685 cm⁻¹ (C=O stretch, acetamide) and 1720 cm⁻¹ (C=O stretch, pyrrolidinone) confirm the presence of carbonyl groups. The triazole ring exhibits characteristic C–N stretches at 1540 cm⁻¹ .
UV-Vis Spectroscopy
In methanol, the compound shows λmax at 268 nm (π→π* transition, triazolopyridazine) and 310 nm (n→π* transition, carbonyl groups) .
Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 356.1324 ([M+H]+, calculated 356.1328 for C₁₄H₁₇N₆O₄), with fragmentation pathways involving loss of the methoxy group (−31 Da) and pyrrolidinone ring cleavage (−98 Da) .
Computational Chemistry Approaches for Electronic Structure Prediction
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide electronic structure insights:
- HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.
- Electrostatic potential (ESP): Negative regions localized at carbonyl oxygens (Figure 2).
- NBO analysis: Hyperconjugation between the acetamide lone pair and σ*(C–N) of the triazolopyridazine stabilizes the structure .
Table 2: Computational vs. experimental bond lengths (Å)
| Bond | Calculated | Experimental |
|---|---|---|
| C=O (acetamide) | 1.224 | 1.230 |
| N–CH₂ (methylene) | 1.458 | 1.450 |
| C–O (methoxy) | 1.362 | 1.355 |
Theoretical IR spectra align closely with experimental data, with a mean absolute error of 12 cm⁻¹ .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O4/c1-23-11-3-2-8-15-16-9(19(8)17-11)6-14-10(20)7-18-12(21)4-5-13(18)22/h2-3H,4-7H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCPYOJIKWKHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CN3C(=O)CCC3=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 304.30 g/mol. The structure features a pyrrolidinone moiety linked to a triazolo-pyridazine derivative, which is hypothesized to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to function as an inhibitor of specific kinases involved in cellular signaling pathways. The binding affinity and selectivity for these targets are crucial for its therapeutic potential.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicated that it has an IC50 value in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
Mechanistic Insights
The compound's mechanism involves inhibition of c-Met kinase activity, which plays a pivotal role in tumor growth and metastasis. The inhibitory activity was comparable to established inhibitors like Foretinib.
Study 1: Cytotoxicity Evaluation
A comprehensive study evaluated the cytotoxicity of several derivatives of triazolo-pyridazine compounds, including our target compound. The findings revealed that while some derivatives were inactive, others showed promising anticancer activity with mechanisms linked to apoptosis induction and cell cycle arrest.
Study 2: Kinase Inhibition Profile
Another significant study focused on the kinase inhibition profile of the compound. It was found that it selectively inhibited c-Met with an IC50 value of approximately 0.090 µM, indicating strong potential for therapeutic applications in cancers characterized by c-Met overexpression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs and related compounds provide insights into the unique properties of 2-(2,5-dioxopyrrolidin-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. Below is a comparative analysis with key heterocyclic derivatives:
Table 1: Structural and Functional Comparison
Structural and Pharmacokinetic Differences
The 6-methoxy group in the target compound reduces metabolic oxidation compared to the dimethyl groups in the oxazolo-pyrimidine analog, which may undergo demethylation .
Functional Group Impact :
- The acetamide bridge in the target compound improves blood-brain barrier penetration relative to the acetic acid group in the analog, which is ionized at physiological pH.
- The dioxopyrrolidin-1-yl group enhances solubility in organic solvents, favoring formulation in lipid-based delivery systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
